2-[(3-Chlorophenyl)methyl]oxirane
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Overview
Description
2-[(3-Chlorophenyl)methyl]oxirane is an organic compound with the molecular formula C9H9ClO. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group attached to the oxirane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)methyl]oxirane typically involves the reaction of 3-chlorobenzyl chloride with an epoxidizing agent. One common method is the reaction of 3-chlorobenzyl chloride with sodium hydroxide and hydrogen peroxide, which results in the formation of the oxirane ring .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the reaction of 3-chlorobenzyl chloride with magnesium flakes in the presence of toluene and tetrahydrofuran. This reaction produces a Grignard reagent, which is then treated with an epoxidizing agent to form the desired oxirane compound .
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorophenyl carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed:
Oxidation: Chlorophenyl carboxylic acids.
Reduction: Chlorophenyl diols.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects. The compound can inhibit the function of enzymes and disrupt cellular processes by forming adducts with essential biomolecules .
Comparison with Similar Compounds
- 2-[(2-Chlorophenyl)methyl]oxirane
- 2-[(4-Chlorophenyl)methyl]oxirane
- 2-[(3-Bromophenyl)methyl]oxirane
Comparison: 2-[(3-Chlorophenyl)methyl]oxirane is unique due to the position of the chlorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and biological activity.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNAIHASVGIGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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